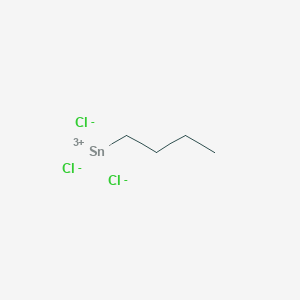

n-Butyltrichlorotin

Description

Properties

IUPAC Name |

butyltin(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLFYGFCXGNERH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+3].[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-46-3 | |

| Record name | Butyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BUTYLTIN TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2DZM42GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physical properties of n-Butyltrichlorotin

An In-depth Technical Guide to the Physical Properties of n-Butyltrichlorotin

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 1118-46-3), also known as butyltrichlorostannane or monobutyltin trichloride (MBTC). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physical and Chemical Properties

This compound is a colorless to yellow or brown liquid organotin compound.[1][2] It is recognized for its role as an intermediate in the synthesis of other organotin compounds, as a stabilizer for PVC, and in creating tin dioxide coatings on glass through chemical vapor deposition.[2][3] The compound is moisture-sensitive and will release corrosive hydrogen chloride upon hydrolysis.[3][4][5]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been aggregated from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Cl₃Sn | [1][2][4][5] |

| Molecular Weight | 282.18 g/mol (also cited as 282.2 g/mol and 282.176 g/mol ) | [1][4][6][7][8] |

| Appearance | Colorless to yellow or brown liquid | [1][2][4] |

| Odor | Acidic, acrid, irritating | [1][6][8] |

| Melting Point | -63 °C | [1][2][4][6][8][9] |

| Boiling Point | 196 °C at atmospheric pressure[6] 93 °C at 10 mmHg[2][3][4][10][11] 98 °C at 10 mmHg[8] 102 °C at 12 mmHg[9] | [2][3][4][6][8][9][10][11] |

| Density | 1.69 g/cm³ at 20 °C[6] 1.693 g/mL at 25 °C[4][10][11] 1.71 g/mL at 25 °C/4 °C[9] 1.73 g/mL[2] | [2][4][6][9][10][11] |

| Vapor Pressure | 0.111 hPa at 20 °C (equivalent to 11.1 Pa)[4][6] 0.077 mmHg at 25 °C[5][12] | [4][5][6][12] |

| Flash Point | 81 °C (178 °F) (closed cup)[8][9][13] No flash point before boiling observed in one study[6] | [6][8][9][13] |

| Refractive Index | n20/D 1.523[4][10] n20/D 1.5244[8][9] n20/D 1.52[2] n25/D 1.5190[9] | [2][4][8][9][10] |

| Solubility | Reacts with water (hydrolyzes)[4][6]. Soluble in most common organic solvents.[3][4][9] | [3][4][6][9] |

| Viscosity | 2.25 mm²/s | [4] |

| Auto-ignition Temp. | 560 °C at 1017 hPa | [1][6][13] |

Experimental Protocols for Property Determination

While the specific studies providing the data above are not detailed in the publicly available summaries, the determination of these physical properties follows standard laboratory methodologies.

-

Boiling Point: The boiling point is typically determined through distillation. For substances sensitive to decomposition at atmospheric pressure, vacuum distillation is employed, which is why many reported values are at reduced pressures (e.g., 10 mmHg).[2][3][4][8][9][10][11] The temperature of the vapor at which the liquid-vapor phases are in equilibrium is recorded as the boiling point at that specific pressure.

-

Melting Point: The melting point is determined by heating a small, solid sample of the substance (frozen in this case) and observing the temperature range over which it transitions to a liquid. The capillary tube method is a common technique, where the sample is heated in a calibrated apparatus until melting is observed.

-

Density: Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific, controlled temperature (e.g., 20 °C or 25 °C) to calculate the density.[2][4][6][9][10][11]

-

Refractive Index: This is measured using a refractometer, often an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the substance at a controlled temperature and a specific wavelength of light (typically the sodium D-line, 589 nm).[2][4][8][9][10]

-

Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus. A sample is heated, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors above the liquid will ignite momentarily.[8][9][13]

Application Workflow: Glass Surface Coating

A primary industrial use of this compound is in the manufacturing of glass containers, where it serves as a precursor for a tin dioxide coating.[3] This coating improves scratch resistance and strength. The process involves on-line chemical vapor deposition (CVD) onto the hot glass surface.[3]

Caption: Workflow for glass container manufacturing using this compound.

References

- 1. Monobutyltin Trichloride or Butylstannium Trichloride Manufacturers [mubychem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Butyltin trichloride - Wikipedia [en.wikipedia.org]

- 4. Butyltin trichloride | 1118-46-3 [chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. arkema.com [arkema.com]

- 7. This compound | C4H9Cl3Sn | CID 11196789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. n-Butyltin trichloride, 96% | Fisher Scientific [fishersci.ca]

- 9. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butyltin trichloride 95 1118-46-3 [sigmaaldrich.com]

- 11. Monobutyltin trichloride | C4H9Cl3Sn - BuyersGuideChem [buyersguidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Synthesis of n-Butyltrichlorotin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Organotin compounds, including n-Butyltrichlorotin, are toxic and should be handled with extreme caution by trained professionals using appropriate personal protective equipment (PPE) and engineering controls. This document is for informational and educational purposes only and does not constitute a recommendation or endorsement for the synthesis of this compound without stringent safety protocols.

Introduction

This compound (also known as butyltrichlorostannane or MBTC) is an organotin compound with the chemical formula C₄H₉SnCl₃. It serves as a crucial intermediate in the production of other mono-n-butyltin compounds and finds applications as a stabilizer for polyvinyl chloride (PVC), a catalyst for esterification reactions, and in the coating of glass to improve abrasion resistance.[1][2][3] This guide provides a technical overview of the core industrial methods for its synthesis, focusing on the underlying chemical principles.

Core Synthesis Methodologies

The industrial production of this compound primarily relies on three strategic approaches: the redistribution reaction, direct synthesis from metallic tin, and the alkylation of tin tetrachloride.

1. Redistribution (Comproportionation) Reaction

This is one of the most common methods for producing this compound with high selectivity. The process involves the reaction of tetrabutyltin (Sn(C₄H₉)₄) with tin tetrachloride (SnCl₄).[1] The stoichiometry of the reactants is critical in determining the composition of the final product mixture. To favor the formation of this compound, an approximate 1:3 molar ratio of tetrabutyltin to tin tetrachloride is used.[1]

Reaction: Sn(C₄H₉)₄ + 3 SnCl₄ → 4 C₄H₉SnCl₃

General Experimental Protocol: The reaction is typically performed by adding tin tetrachloride dropwise to tetrabutyltin while controlling the temperature, often cooling to below 0°C to manage the exothermic reaction.[4] After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion. The resulting this compound can then be purified by vacuum distillation.[1]

2. Direct Synthesis

The direct reaction involves the synthesis of butyltin chlorides from metallic tin and an alkyl halide. This method often produces a mixture of butyltin compounds, including tributyltin chloride and tetrabutyltin.[5] The reaction of tin with n-butyl chloride requires specific conditions to proceed effectively, such as high temperatures and pressures, and the use of a tin-sodium alloy can improve yields.[5]

Reaction (Simplified): Sn + n C₄H₉Cl → (C₄H₉)ₓSnCl₄₋ₓ (mixture)

General Experimental Protocol: A tin alloy, such as a monosodium tin alloy, is heated with n-butyl chloride in an autoclave under pressure at temperatures exceeding 140°C.[5] Vigorous agitation is maintained throughout the reaction. After the reaction period, the mixture is filtered to remove solids, and the resulting solution containing a mixture of butyltin compounds is fractionally distilled to separate the components.[5] The less alkylated compounds can be obtained via subsequent redistribution reactions.

3. Alkylation of Tin Tetrachloride

This approach involves reacting tin tetrachloride with an organometallic alkylating agent. While various agents can be used, alkylaluminum compounds are common in industrial processes.

Reaction using Alkylaluminum Compounds: 3 SnCl₄ + (C₄H₉)₃Al → 3 C₄H₉SnCl₃ + AlCl₃

General Experimental Protocol: The direct reaction of tin tetrachloride with alkylaluminum compounds often yields a mixture of higher alkylated tin chlorides.[6] However, the formation of this compound can be selectively achieved by first complexing the tin tetrachloride with a donor solvent like an ether (e.g., di-n-butyl ether) or a tertiary amine. The alkylaluminum reagent is then added to this complex at controlled temperatures (e.g., 20-70°C). This moderation prevents over-alkylation and leads to high yields of the desired mono-butylated product.[6] The product is typically isolated after hydrolysis of the reaction mixture.[6]

4. Oxidative Addition

Another synthetic route is the oxidative addition of n-butyl chloride to stannous chloride (SnCl₂). This method is of interest for preparing monoorganotin trihalides directly. The reaction requires a catalyst to proceed at a reasonable rate.[1]

Reaction: SnCl₂ + C₄H₉Cl --(Catalyst)--> C₄H₉SnCl₃

General Experimental Protocol: The reaction is carried out by heating stannous chloride and n-butyl chloride in the presence of a catalyst. Catalysts such as tri-n-butylantimony or quaternary ammonium or phosphonium salts are effective.[1] The reaction is typically conducted at elevated temperatures (100-160°C) to achieve fair to good yields of this compound.[1]

Data Summary and Comparison

The choice of synthesis method depends on factors such as desired selectivity, cost of raw materials, and available equipment. The following table summarizes the key aspects of each route.

| Synthesis Method | Key Reactants | Typical Conditions | Selectivity for C₄H₉SnCl₃ | Key Advantages | Key Disadvantages |

| Redistribution | Tetrabutyltin, Tin Tetrachloride | Stoichiometric control (1:3 ratio), moderate temp.[1] | High | High selectivity, relatively clean reaction | Requires pre-synthesized tetrabutyltin |

| Direct Synthesis | Tin Metal/Alloy, n-Butyl Chloride | High temp. (>140°C), pressure, catalyst[5] | Low to Moderate | Uses inexpensive starting materials | Produces a mixture of products, harsh conditions |

| Alkylation | Tin Tetrachloride, Tri-n-butylaluminum | Donor complex, moderate temp. (20-70°C)[6] | Very High (>90% reported)[6] | High yield and selectivity | Alkylaluminum reagents are expensive and pyrophoric |

| Oxidative Addition | Stannous Chloride, n-Butyl Chloride | High temp. (100-160°C), catalyst[1] | Moderate to Good | Direct route to the desired product | Requires specific catalysts, potentially high temp. |

References

- 1. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BNT Chemicals | Monobutyltin Trichloride Glass Coating [bnt-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. US2852543A - Process for the preparation of alkyl tin chlorides - Google Patents [patents.google.com]

- 6. US3994944A - Method for making alkyl tin trichlorides - Google Patents [patents.google.com]

An In-Depth Technical Guide to Butyltin Trichloride (CAS 1118-46-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Butyltin trichloride is a chemical compound intended for industrial and research applications. It is corrosive and poses significant health and environmental hazards. This guide is for informational purposes only and should not be interpreted as an endorsement or encouragement for its use in any application without appropriate safety precautions and regulatory compliance.

Introduction

Butyltin trichloride (CAS 1118-46-3), also known as monobutyltin trichloride (MBTC), is an organotin compound with the chemical formula C₄H₉Cl₃Sn. It presents as a colorless to yellow liquid and is soluble in organic solvents.[1] While not directly used in pharmaceutical drug development, its role as a catalyst and a precursor in the synthesis of other organotin compounds makes it a subject of interest for researchers in various fields, including materials science and organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations.

Physicochemical Properties

The fundamental physicochemical properties of Butyltin trichloride are summarized in the table below, providing a quantitative basis for its handling and application in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₄H₉Cl₃Sn | [1] |

| Molecular Weight | 282.18 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Melting Point | -63 °C | [1] |

| Boiling Point | 93 °C at 10 mmHg | [2] |

| Density | 1.693 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.523 | [2] |

| Flash Point | 81 °C (closed cup) | [1] |

| Solubility | Soluble in most common organic solvents. Reacts with water. | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Butyltin trichloride. The following table summarizes available spectroscopic data.

| Technique | Data |

| ¹H NMR | Data not explicitly available in the search results. |

| ¹³C NMR | A study on mono-n-butyltin(IV) compounds suggests that the chemical shifts of the butyl group carbons are influenced by the coordination state of the tin atom.[3] |

| Mass Spectrometry | The mass spectrum of the derivatized form, butyltriethyltin, has been reported.[4] The fragmentation pattern of organotin compounds is complex due to the isotopic distribution of tin. |

| Infrared (IR) Spectroscopy | An IR spectrum is available from the NIST WebBook. |

Synthesis and Experimental Protocols

The synthesis of Butyltin trichloride can be achieved through several methods. The most common industrial methods are the redistribution (comproportionation) reaction and direct synthesis from tin metal.

General Synthesis Methods

Two primary methods for the synthesis of Butyltin trichloride are:

-

Redistribution Reaction: This method involves the reaction of tetrabutyltin with tin(IV) chloride. The stoichiometry of the reactants can be adjusted to favor the formation of monobutyltin trichloride.[1]

-

Oxidative Addition: This involves the direct reaction of butyl chloride with tin(II) chloride in the presence of a catalyst.[1]

Illustrative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Butyltin trichloride via the redistribution reaction.

Caption: Generalized synthesis workflow for Butyltin trichloride.

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol is an adapted and generalized procedure based on the principles described in the patent literature for the preparation of alkyltin halides.[5] Caution: This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Tetrabutyltin

-

Anhydrous Tin(IV) Chloride

-

Dry, inert solvent (e.g., benzene or toluene)

-

Reaction flask with a stirrer, dropping funnel, and condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a clean, dry reaction flask equipped with a mechanical stirrer, dropping funnel, and a condenser protected by a drying tube, place a solution of anhydrous tin(IV) chloride in a dry, inert solvent.

-

From the dropping funnel, add tetrabutyltin to the tin(IV) chloride solution dropwise with constant stirring. The molar ratio of tetrabutyltin to tin(IV) chloride should be approximately 1:3 to favor the formation of monobutyltin trichloride.

-

The reaction is exothermic; control the rate of addition to maintain a manageable reaction temperature. Cooling may be necessary.

-

After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the completion of the redistribution reaction.

-

After cooling to room temperature, the product, Butyltin trichloride, can be isolated from the reaction mixture by fractional distillation under reduced pressure.

Industrial Applications

Butyltin trichloride serves as a key intermediate and catalyst in several industrial processes.

| Application | Description |

| Glass Coating | Used as a precursor for the chemical vapor deposition of tin(IV) oxide coatings on glass. These coatings provide a protective layer that improves the durability and scratch resistance of glass containers.[2] |

| PVC Stabilizer | Acts as an intermediate in the synthesis of organotin heat stabilizers for polyvinyl chloride (PVC). These stabilizers prevent the thermal degradation of PVC during processing.[2] |

| Catalyst | Functions as a Lewis acid catalyst in various organic reactions, such as esterification and transesterification. |

Toxicology and Environmental Impact

A comprehensive understanding of the toxicological profile and environmental fate of Butyltin trichloride is essential for its safe handling and disposal.

Human Health Hazards

-

Corrosive: Butyltin trichloride is highly corrosive to the skin, eyes, and respiratory tract.[6][7] Direct contact can cause severe chemical burns.[7]

-

Toxicity: It is harmful if swallowed or inhaled.[7] Repeated exposure may cause damage to the liver.[6]

-

Sensitization: Due to its corrosive nature, its potential to cause skin sensitization has not been tested.[6]

-

Genotoxicity and Carcinogenicity: Based on available data, it is not expected to be genotoxic, and no data is available on its carcinogenicity.[6]

Environmental Hazards

-

Aquatic Toxicity: Butyltin trichloride is very toxic to aquatic life, with long-lasting effects.[6][8]

-

Persistence and Biodegradation: It is not readily biodegradable and is considered persistent in the environment.[6]

-

Hydrolysis: It rapidly hydrolyzes in water, and its environmental effects are likely due to its breakdown products.[6]

-

Bioaccumulation: It is not expected to significantly bioaccumulate in the food chain.[8]

Biological Activity and Signaling Pathways

There is no evidence in the reviewed literature to suggest that Butyltin trichloride has specific biological activities or interacts with signaling pathways in a manner relevant to drug development. Its toxic effects are generally attributed to its corrosive nature and the broader toxicity of organotin compounds, which can disrupt cellular processes.[1] The primary interest for drug development professionals may lie in its application as a catalyst in the synthesis of complex organic molecules.

Conclusion

Butyltin trichloride (CAS 1118-46-3) is an important industrial chemical with significant applications in glass coating and PVC stabilization. While it does not have direct pharmaceutical applications, its role as a catalyst and synthetic intermediate may be of interest to researchers in chemical and materials sciences. Its high corrosivity and environmental toxicity necessitate strict safety protocols for its handling and disposal. Further research into its catalytic properties could unveil new synthetic routes for complex molecules.

References

- 1. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyltin trichloride - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. cdc.gov [cdc.gov]

- 5. US2560042A - Preparation of butyltin chlorides - Google Patents [patents.google.com]

- 6. arkema.com [arkema.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. redox.com [redox.com]

An In-depth Technical Guide to n-Butyltrichlorotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Butyltrichlorotin, an organotin compound with significant industrial and research applications. The document details its chemical and physical properties, outlines common synthesis and analytical procedures, and discusses its primary uses, with a focus on quantitative data, experimental methodologies, and process visualization.

Chemical and Physical Properties

This compound, also known as butyltin trichloride, is a colorless to yellow liquid at room temperature.[1] It is a key intermediate in the synthesis of other organotin compounds and finds extensive use as a surface treatment agent for glass.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉Cl₃Sn | [3] |

| Molecular Weight | 282.18 g/mol | [3] |

| CAS Number | 1118-46-3 | [3] |

| Appearance | Clear, colorless to yellowish liquid | [1][2] |

| Density | 1.693 g/mL at 25 °C | [3] |

| Boiling Point | 93 °C at 10 mmHg | [3] |

| Melting Point | -63 °C | [3] |

| Refractive Index | n20/D 1.523 | [3] |

| Flash Point | 81 °C | [3] |

| Auto-ignition Temperature | 560 °C | [3] |

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound. The selection of a particular method depends on the available starting materials and the desired purity of the final product.

Redistribution Reaction

This is a common method that involves the reaction of tetrabutyltin with tin(IV) chloride. The reaction proceeds by the redistribution of butyl and chloride groups between the two tin centers.

Reaction: 3 SnCl₄ + (C₄H₉)₄Sn → 4 C₄H₉SnCl₃

A general protocol for this synthesis involves reacting tetrabutyltin and tin(IV) chloride in a stoichiometric ratio, often with a slight excess of tin(IV) chloride, at elevated temperatures. The product, this compound, can then be purified by fractional distillation under reduced pressure.

Oxidative Addition

Another synthetic route is the oxidative addition of n-butyl chloride to stannous chloride. This reaction is typically carried out at elevated temperatures and may be catalyzed by a Lewis acid or an organoantimony compound.

Reaction: C₄H₉Cl + SnCl₂ → C₄H₉SnCl₃

This method offers a more direct route to the desired product from readily available starting materials.

Below is a conceptual workflow for the synthesis of this compound.

Experimental Protocols

Accurate determination of the purity and concentration of this compound is crucial for its application. The following sections provide detailed methodologies for common analytical techniques.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of organotin compounds. Due to the polarity of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. Ethylation using sodium tetraethylborate is a common derivatization method.

3.1.1 Sample Preparation and Derivatization

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent (e.g., hexane).

-

Internal Standard: Add a known amount of an internal standard (e.g., tripropyltin) to the sample solution.

-

Buffering: Adjust the pH of the sample to approximately 4.7-5.0 using an acetate buffer solution.[4]

-

Derivatization: Add a freshly prepared 2% (w/v) solution of sodium tetraethylborate in water.[4]

-

Extraction: Add hexane and vortex the mixture for 30 minutes to extract the derivatized analyte.[4]

-

Analysis: The hexane layer containing the ethylated butyltin species is then analyzed by GC-MS or GC-FPD.[4]

3.1.2 Representative GC-MS Conditions

-

GC System: Agilent 5977A Series GC/MSD or similar.[4]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

Mass Spectrometer: Electron ionization (EI) mode, scanning a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

Assay by Acid-Base Titration

The purity of this compound can be estimated by a simple acid-base titration. The compound hydrolyzes in the presence of water to produce hydrochloric acid (HCl), which can be titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH).

3.2.1 Titration Procedure

-

Sample Preparation: Accurately weigh a sample of this compound into a flask.

-

Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water.

-

Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change of the indicator.

-

Calculation: The purity of the this compound can be calculated based on the volume of NaOH solution used, its concentration, and the stoichiometry of the hydrolysis reaction (assuming complete hydrolysis to produce 3 moles of HCl per mole of this compound).

Applications

The primary application of this compound is in the surface treatment of glass containers, a process known as hot-end coating.[2][5] This treatment imparts significant benefits to the final product.

Hot-End Coating of Glass Containers

In the manufacturing of glass bottles and jars, a thin, transparent layer of tin oxide is applied to the outer surface of the newly formed, still hot containers.[2][5] This coating provides several advantages:

-

Increased Strength and Durability: The tin oxide layer heals microscopic surface flaws, significantly increasing the mechanical strength and resistance to scratching and abrasion.[2]

-

Primer for Cold-End Coating: The hot-end coating provides an ideal surface for the application of a subsequent "cold-end" coating (typically a polyethylene wax), which provides lubricity for smooth passage through inspection and packaging lines.[6]

-

Enables Lightweighting: By enhancing the strength of the glass, manufacturers can produce lighter containers, saving raw materials and reducing transportation costs.[5]

The hot-end coating process involves vaporizing this compound and applying it to the glass surface at temperatures typically above 500°C.[5] At these high temperatures, the this compound thermally decomposes to form a uniform, nanometer-thin layer of tin oxide that chemically bonds to the glass surface.[2][5]

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Corrosive: It causes severe skin burns and eye damage.[3]

-

Respiratory Irritant: Inhalation of vapors may cause respiratory irritation.[3]

-

Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[3]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound. Personal protective equipment, including chemical-resistant gloves, safety goggles, and respiratory protection, should be used in a well-ventilated area.

Conclusion

This compound is a versatile organotin compound with well-established properties and applications. Its role as a precursor for tin oxide coatings in the glass industry is of particular importance, contributing to the production of stronger, more durable, and lighter glass containers. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective and responsible use in research and industrial settings.

References

preliminary studies involving n-butyltin compounds

An In-depth Technical Guide to Preliminary Studies Involving N-Butyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyltin compounds are a class of organotin compounds characterized by the presence of one to three butyl groups covalently bonded to a tin atom. The primary forms are tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT). Initially developed for a wide range of industrial applications, including as PVC stabilizers and biocides in antifouling paints, their significant biological activity has prompted extensive research into their toxicological profiles and, more recently, their potential as therapeutic agents.[1] TBT, in particular, is a well-documented environmental contaminant known for its immunotoxicity and endocrine-disrupting effects.[2][3]

This guide provides a comprehensive overview of the preliminary research on n-butyltin compounds, focusing on their cytotoxic effects, mechanisms of action, and the experimental protocols used for their study. It is intended to serve as a core technical resource for professionals engaged in toxicology, environmental science, and drug discovery.

Toxicological Profile and Cytotoxicity

N-butyltin compounds exhibit varying degrees of toxicity, with TBT and DBT generally showing the most potent cytotoxic effects, even at low micromolar concentrations.[4] Their toxicity is multifaceted, involving the induction of cell death through both apoptosis and necrosis, disruption of mitochondrial function, and the generation of reactive oxygen species (ROS).[4]

Quantitative Cytotoxicity Data

The following tables summarize quantitative data from various in vitro cytotoxicity studies on different n-butyltin compounds.

Table 1: In Vitro Cytotoxicity of N-Butyltin Compounds

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Tributyltin (TBT) | Human Neuroblastoma | Cell Viability | 0.1 - 1 µM | Significant toxic effects | [4] |

| Dibutyltin (DBT) | Human Neuroblastoma | Cell Viability | 0.1 - 1 µM | Significant toxic effects | [4] |

| Monobutyltin (MBT) | Human Neuroblastoma | Cell Viability | Higher doses | Lighter cytotoxic changes | [4] |

| Bis(tri-n-butyltin)oxide (TBTO) | FG (Flounder Gill) | NR, MTT, Protein Assay | 1.7x10⁻¹⁰ - 1.3x10⁻⁷ M | Toxic at all doses | [5] |

| Bis(tri-n-butyltin)oxide (TBTO) | Rat Thymocytes | Viability/Apoptosis | 0.1 - 1 µM | Induction of apoptosis | [6] |

| Bis(tri-n-butyltin)oxide (TBTO) | Rat Thymocytes | Viability/Necrosis | 5 µM | Marked cytotoxicity (necrosis) | [6] |

| Tributyltin (TBT) | Human NK Cells | Cytotoxic Function | 25 - 200 nM (1h exposure) | Significant decrease after 6 days | [7] |

Table 2: Anticancer Activity of Di-n-butyltin Derivatives

| Compound | Cell Line | Assay | ID₅₀ (ng/mL) | Reference |

| Di-n-butyltin Derivative 1 | MCF-7 (Breast Cancer) | In Vitro Inhibition | 60 | [8] |

| Di-n-butyltin Derivative 1 | WiDr (Colon Carcinoma) | In Vitro Inhibition | 106 | [8] |

| Di-n-butyltin bis(4-hydroxy-3-methoxybenzoate) | MCF-7 (Breast Cancer) | In Vitro Inhibition | 44 | [8] |

| Di-n-butyltin bis(4-hydroxy-3-methoxybenzoate) | WiDr (Colon Carcinoma) | In Vitro Inhibition | 82 | [8] |

| Cisplatin (Reference) | MCF-7 (Breast Cancer) | In Vitro Inhibition | 850 | [8] |

| Cisplatin (Reference) | WiDr (Colon Carcinoma) | In Vitro Inhibition | 624 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability.[5][9]

Objective: To determine the cytotoxic effect of n-butyltin compounds by measuring the metabolic activity of cultured cells.

Materials:

-

Cell line of interest (e.g., Neuroblastoma, FG cells)

-

Complete cell culture medium

-

N-butyltin compounds (TBT, DBT, etc.) dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the n-butyltin compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanisms of Action: Signaling Pathways

N-butyltin compounds exert their biological effects by modulating several key intracellular signaling pathways. Research has highlighted their impact on the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly in immune cells, and their interaction with nuclear receptors, which are critical regulators of gene expression.

MAPK Signaling Pathway in Natural Killer (NK) Cells

In human Natural Killer (NK) cells, TBT and DBT have been shown to activate specific MAPKs and their upstream kinases.[10] This activation paradoxically correlates with a decrease in the cytotoxic function of these immune cells. The pathway involves the activation of MAP3Ks (c-Raf, ASK1), which then phosphorylate and activate MAP2Ks (MEK1/2, MKK3/6), leading to the activation of MAPKs (p44/42, p38).[7][10][11]

References

- 1. gelest.com [gelest.com]

- 2. Apoptosis as a mechanism in tri-n-butyltin mediated thymocyte cytotoxicity - UCL Discovery [discovery.ucl.ac.uk]

- 3. Tributyltin - Wikipedia [en.wikipedia.org]

- 4. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Cytotoxicity of the Organotin Compound Bis-(tri-n-butyltin)oxide to FG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis(tri-n-butyltin)oxide induces programmed cell death (apoptosis) in immature rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 10. Effects of butyltins on mitogen-activated-protein kinase kinase kinase and Ras activity in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Tributyltin-induced alterations of essential signaling pathways in hum" by Aloice O Aluoch [digitalscholarship.tnstate.edu]

Thermodynamic Properties of Organotin Halides: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of organotin halides. Due to the vast and sometimes sparse nature of available data, this document focuses on presenting established values, detailing the experimental methodologies for their determination, and illustrating the key structure-property relationships that govern the thermodynamic behavior of these compounds.

Quantitative Thermodynamic Data

Table 1: Enthalpy of Formation (ΔH°f)

| Compound Name | Formula | State | ΔH°f (kJ/mol) | Citation |

| Methyltin trichloride | CH₃SnCl₃ | Liquid | - | [1][2] |

| Dimethyltin dichloride | (CH₃)₂SnCl₂ | Liquid | -331.9 ± 7.4 | [2] |

Note: The enthalpy of formation for liquid methyltin trichloride is not explicitly provided with a numerical value in the search results, though its existence in the NIST database is confirmed. The values for both compounds rely on the enthalpy of formation of tetramethyltin (Sn(CH₃)₄)[1][2].

Table 2: Enthalpy of Fusion (ΔfusH)

| Compound Name | Formula | Melting Point (K) | ΔfusH (kJ/mol) | Citation |

| Dibutyltin dichloride | (C₄H₉)₂SnCl₂ | 316 | 22.75 | [3] |

At present, a comprehensive and publicly accessible dataset for standard molar entropy (S°), Gibbs free energy of formation (ΔG°f), and heat capacity (Cp) for a wide range of organotin halides is not available in a consolidated format. Researchers are encouraged to consult specialized thermochemical databases and the primary literature for specific compounds of interest.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of organotin halides relies on precise calorimetric and spectroscopic techniques. Below are detailed methodologies for key experimental procedures.

Solution Calorimetry

Solution calorimetry is a versatile technique for determining the enthalpy of formation of organometallic compounds, including organotin halides, by measuring the heat change upon their dissolution in a suitable solvent.

Principle: The enthalpy of formation of a target compound can be determined by measuring the enthalpy of a reaction in solution where the enthalpies of formation of all other reactants and products are known. A common approach involves reacting the organotin halide with a reagent in a solvent and measuring the heat of reaction (ΔH_rxn).

Methodology:

-

Calorimeter Setup: A high-precision solution calorimeter, often of the isoperibol or adiabatic type, is used. The reaction vessel is submerged in a temperature-controlled water bath.

-

Solvent and Reactant Preparation: A suitable solvent that allows for complete dissolution and reaction of the organotin halide is chosen. All reactants are carefully purified and weighed.

-

Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical heating.

-

Reaction Measurement:

-

The organotin halide, often sealed in a fragile ampoule, is placed in the reaction vessel containing the solvent and other reactants.

-

Once thermal equilibrium is established, the ampoule is broken to initiate the reaction.

-

The temperature change of the solvent is meticulously recorded over time until a final, stable temperature is reached.

-

-

Data Analysis: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for heat exchange with the surroundings.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the organotin halide is calculated using Hess's law, incorporating the measured enthalpy of reaction and the known standard enthalpies of formation of all other species in the reaction.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived. For organometallic compounds, this technique requires special considerations.

Principle: A known mass of the organotin halide is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature increase is measured.

Methodology:

-

Sample Preparation: A precise mass of the organotin halide is placed in a crucible inside the bomb. For solid samples, they are often pressed into pellets.

-

Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to two electrodes, with the wire in contact with the sample. A small, known amount of water is typically added to the bomb to ensure that the combustion products are in their standard states.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to a high pressure (typically around 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a maximum temperature is reached and the system begins to cool.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the contents are analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid from residual nitrogen).

-

Data Analysis and Calculation:

-

The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid).

-

Corrections are made for the heat of combustion of the fuse wire and the formation of any side products.

-

The enthalpy of combustion at constant volume (ΔU_comb) is determined. This is then converted to the enthalpy of combustion at constant pressure (ΔH_comb) using the relationship ΔH = ΔU + Δ(pV).

-

Finally, the standard enthalpy of formation of the organotin halide is calculated from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and SnO₂).

-

Mössbauer Spectroscopy

Mössbauer spectroscopy, particularly ¹¹⁹Sn Mössbauer spectroscopy, is a powerful technique for probing the local chemical environment of the tin atom. While not a direct method for measuring thermodynamic properties like enthalpy, it provides valuable information about lattice dynamics and intermolecular bonding, which are related to the thermodynamic stability of the solid state.

Principle: The technique is based on the resonant absorption of gamma rays by ¹¹⁹Sn nuclei. The resulting spectrum is sensitive to the electron density at the nucleus (isomer shift) and the electric field gradient (quadrupole splitting), which are influenced by the nature of the chemical bonds and the coordination geometry around the tin atom.

Methodology:

-

Sample Preparation: A solid sample of the organotin halide is prepared, typically as a powder.

-

Spectrometer Setup: The sample is placed in a cryostat to allow for measurements at various temperatures, often down to liquid helium temperature. A radioactive source (e.g., Ba¹¹⁹mSnO₃) provides the gamma rays.

-

Data Acquisition: The gamma ray source is moved at varying velocities relative to the absorber (the sample). The intensity of the transmitted gamma rays is measured as a function of the source velocity.

-

Data Analysis: The temperature dependence of the Mössbauer parameters, particularly the recoil-free fraction, can be used to determine the Debye temperature and other characteristic temperatures of the crystal lattice[4]. These parameters provide insight into the strength of the intermolecular forces within the crystal.

Structure-Property Relationships

The thermodynamic properties of organotin halides are intrinsically linked to their molecular structure. The number and nature of the organic substituents (R) and the type of halide (X) directly influence the Lewis acidity of the tin center, which in turn governs the thermodynamics of their coordination chemistry and intermolecular interactions.

Caption: Structure-property relationship in organotin halides.

This diagram illustrates that the Lewis acidity of the tin center is a key determinant of the thermodynamic properties of organotin halides. A decrease in the number of electron-donating alkyl or aryl groups and an increase in the electronegativity of the halide lead to a stronger Lewis acid, resulting in more favorable (more negative) enthalpies and Gibbs free energies of adduct formation with Lewis bases.

References

Spectroscopic Data of n-Butyltrichlorotin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for n-butyltrichlorotin (C₄H₉Cl₃Sn), a significant organotin compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry, offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.95 | Triplet | CH₃ |

| 1.45 | Multiplet | CH₂-CH₃ |

| 1.85 | Multiplet | Sn-CH₂-CH₂ |

| 2.30 | Triplet | Sn-CH₂ |

Note: Data is typically referenced to a standard solvent signal.

¹³C NMR Spectral Data.[1]

| Chemical Shift (δ) ppm | ¹J(¹¹⁹Sn, ¹³C) (Hz) | Assignment |

| 13.4 | 19.8 | CH₃ |

| 26.5 | 68.4 | CH₂-CH₃ |

| 27.2 | Not Reported | Sn-CH₂-CH₂ |

| 31.5 | 509.8 | Sn-CH₂ |

¹¹⁹Sn NMR Spectral Data.[1]

| Chemical Shift (δ) ppm |

| -23.5 |

Note: Chemical shifts are relative to tetramethyltin (TMS).[1]

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2958 | C-H stretch (asymmetric) |

| ~2925 | C-H stretch (symmetric) |

| ~2871 | C-H stretch (symmetric) |

| ~1465 | C-H bend (scissoring) |

| ~1378 | C-H bend (methyl rock) |

| ~1075 | C-C stretch |

| ~530 | Sn-C stretch |

| ~370 | Sn-Cl stretch |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of organotin compounds.

NMR Spectroscopy Protocol

Sample Preparation: For ¹H, ¹³C, and ¹¹⁹Sn NMR analysis, a sample of this compound (typically 10-50 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[2][3][4] The solution must be homogeneous and free of particulate matter. For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere.[2]

Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 or 500 MHz NMR spectrometer.[5]

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration are often required compared to ¹H NMR.[3]

-

¹¹⁹Sn NMR: A proton-decoupled experiment is also standard for ¹¹⁹Sn NMR. Given the wide chemical shift range of tin, a broad spectral width is necessary. Tetramethyltin (TMS) is commonly used as an external reference standard.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Sample Preparation: For liquid samples like this compound, the analysis can be performed neat. A thin film of the liquid is placed between two infrared-transparent salt plates (e.g., KBr or NaCl).[6] Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires placing a small drop of the sample directly on the ATR crystal.

Instrumentation and Data Acquisition: A standard FTIR spectrometer is used to collect the spectrum. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 2. organomation.com [organomation.com]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. studylib.net [studylib.net]

- 6. This compound | C4H9Cl3Sn | CID 11196789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: n-Butyltrichlorotin as a PVC Stabilizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-Butyltrichlorotin as a thermal stabilizer for Polyvinyl Chloride (PVC). This document details the mechanism of action, experimental protocols for performance evaluation, and comparative data for related organotin stabilizers.

Introduction to PVC Degradation and Stabilization

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is thermally unstable at processing temperatures (typically above 160°C), undergoing a rapid degradation process known as dehydrochlorination. This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, leading to the formation of conjugated polyene sequences. These polyenes absorb visible light, causing undesirable color changes (yellowing, browning, and eventually blackening) and deterioration of the material's mechanical properties. The released HCl can also catalyze further degradation, creating a catastrophic failure cascade.

Thermal stabilizers are essential additives that protect PVC from heat-induced degradation during processing and throughout its service life. Organotin compounds, including this compound and its derivatives, are a prominent class of PVC stabilizers known for their high efficiency and excellent performance, particularly in providing clarity and color stability.

Mechanism of Action of this compound

While this compound itself can act as a stabilizer, it is more commonly used as an intermediate in the synthesis of other mono- and di-butyltin stabilizers.[1][2] However, the fundamental stabilization mechanisms of butyltin compounds are well-understood and involve several key functions:

-

HCl Scavenging: Organotin compounds readily react with and neutralize the hydrogen chloride gas released during PVC degradation, preventing it from catalyzing further polymer chain degradation.[3]

-

Replacement of Labile Chlorine Atoms: The most significant stabilization mechanism involves the replacement of unstable allylic chlorine atoms on the PVC backbone with more stable ligands from the organotin compound. This inhibits the initiation of the "unzipping" dehydrochlorination reaction.[3]

-

Disruption of Polyene Formation: By preventing the elimination of HCl, organotin stabilizers inhibit the formation and growth of long conjugated polyene sequences, which are responsible for the discoloration of PVC.

Performance Data of Organotin Stabilizers

Specific quantitative performance data for this compound as a primary PVC stabilizer is not extensively available in public literature, as it is often a precursor to more complex organotin stabilizers. However, the performance of closely related butyltin and other organotin stabilizers provides a strong indication of the expected efficacy. The following tables summarize representative data for various organotin and other stabilizer systems.

Table 1: Thermal Stability of PVC with Various Stabilizer Systems

| Stabilizer System | Concentration (phr) | Test Method | Test Temperature (°C) | Thermal Stability Time (minutes) | Reference |

| Unstabilized PVC | 0 | Congo Red | 180 | < 10 | [4] |

| Dibutyltin Dilaurate | 2.0 | Congo Red | 180 | 25 - 40 | [5] |

| Dioctyltin bis(isooctylthioglycolate) | Not Specified | HCl Evolution | 140 | > 1818 (30.3 hours) | [4] |

| Dioctyltin bis(isooctylthioglycolate) | Not Specified | HCl Evolution | 160 | 858 (14.3 hours) | [4] |

| Ca/Zn Stearate | 2.0 | Congo Red | 180 | 15 - 25 | General Knowledge |

| Lead Stearate | 2.0 | Congo Red | 180 | 30 - 50 | General Knowledge |

phr: parts per hundred resin

Table 2: Color Stability of PVC with Different Stabilizers (Oven Aging at 180°C)

| Stabilizer System | Concentration (phr) | Time to Noticeable Yellowing (minutes) | Time to Browning (minutes) | Time to Blackening (minutes) | Reference |

| Unstabilized PVC | 0 | < 5 | 10 - 15 | 20 - 30 | General Knowledge |

| Dibutyltin Maleate | 2.0 | 30 - 45 | 60 - 75 | > 90 | [5] |

| Ca/Zn Stearate | 2.0 | 15 - 25 | 30 - 45 | 50 - 60 | General Knowledge |

| Organic-Based Stabilizer | 2.0 | 20 - 30 | 40 - 50 | 60 - 70 | [6] |

Experimental Protocols

The following are detailed protocols for common methods used to evaluate the performance of PVC stabilizers.

Protocol 1: Determination of Static Thermal Stability by Congo Red Test

Objective: To determine the time at which a heated PVC sample begins to release a significant amount of hydrogen chloride (HCl), indicating the onset of rapid degradation.

Materials:

-

PVC resin

-

This compound or other organotin stabilizer

-

Two-roll mill or other suitable mixing equipment

-

Test tubes (e.g., 18 x 150 mm)

-

Congo Red indicator paper

-

Thermostatically controlled oil bath or heating block

-

Timer

-

Analytical balance

Procedure:

-

Sample Preparation:

-

On a two-roll mill preheated to 160-170°C, thoroughly mix 100 parts of PVC resin with the desired concentration of this compound (e.g., 0.5, 1.0, 1.5, 2.0 phr).

-

Mill the compound for 5-10 minutes until a homogeneous sheet is formed.

-

Cut the milled sheet into small pieces (approximately 2-3 mm).

-

-

Test Setup:

-

Weigh a precise amount (e.g., 2.0 g) of the PVC sample into a clean, dry test tube.

-

Cut a strip of Congo Red paper and hang it in the upper part of the test tube, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 2-3 cm above the sample.

-

Insert a stopper with a small vent into the test tube.

-

-

Heating and Observation:

-

Preheat the heating bath to the desired test temperature (typically 180°C or 200°C).

-

Place the test tube in the heating bath and start the timer immediately.

-

Observe the Congo Red paper for any color change.

-

-

Endpoint:

-

Record the time, in minutes, at which the Congo Red paper turns from red to blue. This is the thermal stability time.

-

Protocol 2: Evaluation of Color Stability by Static Oven Aging

Objective: To visually assess the ability of the stabilizer to prevent discoloration of PVC during prolonged exposure to heat.

Materials:

-

PVC compound containing this compound (prepared as in Protocol 1)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Circulating air oven

-

Sample rack

-

White background for color comparison

Procedure:

-

Sample Preparation:

-

Prepare a milled sheet of the PVC compound as described in Protocol 1.

-

Press the milled sheet into plaques of uniform thickness (e.g., 1 mm) using a hydraulic press at a temperature of 170-180°C.

-

Cut the plaques into smaller, consistently sized samples (e.g., 2 cm x 2 cm).

-

-

Oven Aging:

-

Preheat the oven to the desired test temperature (e.g., 180°C).

-

Place the PVC samples on a sample rack, ensuring they are not touching each other.

-

Place the rack in the preheated oven.

-

-

Observation:

-

Remove a sample from the oven at regular intervals (e.g., every 10 or 15 minutes).

-

Place the removed samples in chronological order on a white background to observe the progression of color change from white to yellow, brown, and finally black.

-

Protocol 3: Dynamic Thermal Stability using a Torque Rheometer

Objective: To evaluate the processing stability of a PVC compound under conditions of heat and shear, simulating processing equipment like an extruder.

Materials:

-

PVC compound containing this compound

-

Torque rheometer (e.g., Brabender or similar) equipped with a mixer bowl and rotors

Procedure:

-

Instrument Setup:

-

Set the temperature of the mixer bowl to the desired processing temperature (e.g., 190°C).

-

Set the rotor speed to a constant value (e.g., 60 rpm).

-

Allow the instrument to reach thermal equilibrium.

-

-

Sample Loading:

-

Accurately weigh the amount of PVC compound required for the specific mixer bowl volume.

-

Load the compound into the mixing chamber and start the data acquisition.

-

-

Data Acquisition and Interpretation:

-

Record the torque and temperature as a function of time.

-

The resulting rheology curve will show several key features:

-

Fusion Time: The time taken for the PVC powder to melt and form a homogenous melt.

-

Fusion Torque: The peak torque reached during the fusion process.

-

Equilibrium Torque: The stable torque value after fusion, representing the melt viscosity.

-

Stability Time: The time from the start of the test until a sharp increase in torque is observed, which indicates the onset of cross-linking and degradation due to stabilizer depletion.

-

-

Visualizations

PVC Thermal Degradation and Stabilization Pathway

Caption: PVC degradation and the dual-action stabilization mechanism of organotin compounds.

Experimental Workflow for PVC Stabilizer Evaluation

Caption: Workflow for the comprehensive evaluation of a PVC thermal stabilizer.

Conclusion

This compound serves as a foundational component in the synthesis of highly effective organotin stabilizers for PVC. While direct, extensive performance data for this compound as a standalone stabilizer is limited in the public domain, the principles of its function and the performance of its derivatives demonstrate the significant role of butyltin compounds in preventing the thermal degradation of PVC. The experimental protocols provided herein offer a robust framework for researchers to evaluate the efficacy of this compound and other novel stabilizer systems in enhancing the durability and performance of PVC materials.

References

Application Notes and Protocols for Catalysis with n-Butyltrichlorotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of n-butyltrichlorotin as a catalyst in key organic reactions, including esterification, transesterification, and polyurethane synthesis. The protocols are intended to serve as a starting point for laboratory experimentation and can be adapted based on specific substrate and scale requirements.

Catalytic Esterification of Carboxylic Acids

This compound is an effective Lewis acid catalyst for the esterification of carboxylic acids with alcohols. It is particularly useful for reactions involving sterically hindered substrates or when mild reaction conditions are required to prevent side reactions.

General Reaction Scheme:

Experimental Protocol:

Materials:

-

Carboxylic acid (e.g., benzoic acid)

-

Alcohol (e.g., n-butanol)

-

This compound (catalyst)

-

Toluene (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (1.2 - 2.0 eq), and a solvent such as toluene (to make a 0.5 - 1.0 M solution).

-

Catalyst Addition: Add this compound (0.1 - 1.0 mol%) to the reaction mixture. The optimal catalyst loading may vary depending on the reactivity of the substrates.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from 2 to 24 hours depending on the substrates.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude ester can be purified by fractional distillation or column chromatography on silica gel.

Data Presentation:

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Acetic Acid | Ethanol | 0.5 | 4 | >95 |

| Benzoic Acid | Methanol | 0.2 | 6 | 92 |

| Stearic Acid | Isopropanol | 1.0 | 12 | 88 |

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Catalytic Transesterification

This compound also catalyzes transesterification reactions, which are essential in various industrial processes, including biodiesel production and polymer synthesis.

General Reaction Scheme:

Experimental Protocol:

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a distillation head, combine the starting ester (1.0 eq), the alcohol (3.0 - 5.0 eq), and this compound (0.2 - 2.0 mol%).

-

Reaction: Heat the reaction mixture to a temperature that allows for the removal of the lower-boiling alcohol by-product by distillation, driving the equilibrium towards the product side. The reaction progress can be monitored by GC.

-

Work-up and Purification: After the reaction is complete, cool the mixture. The excess alcohol can be removed by distillation. The remaining product can be purified by vacuum distillation or column chromatography.

Polyurethane Synthesis

In the synthesis of polyurethanes, this compound can act as a catalyst for the reaction between a polyol and an isocyanate.

General Reaction Scheme:

Experimental Protocol:

Materials:

-

Polyol (e.g., polyethylene glycol)

-

Diisocyanate (e.g., toluene diisocyanate - TDI)

-

This compound (catalyst)

-

Dry solvent (e.g., tetrahydrofuran - THF)

-

Blowing agent (e.g., water, for foams)

Procedure:

-

Reaction Setup: In a moisture-free environment, dissolve the polyol in a dry solvent in a reaction vessel.

-

Catalyst Addition: Add this compound to the polyol solution with stirring.

-

Isocyanate Addition: Slowly add the diisocyanate to the mixture. The reaction is exothermic, and the temperature should be controlled.

-

Curing: Allow the mixture to react and cure. The curing time and temperature will depend on the specific formulation. For foam production, a blowing agent is included in the formulation.

Visualizations

Experimental Workflow for Esterification

Caption: Workflow for this compound catalyzed esterification.

Catalytic Cycle for Esterification

Caption: Proposed catalytic cycle for esterification.

Applications of n-Butyltrichlorotin in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyltrichlorotin (BuSnCl₃) is a versatile organotin compound that serves as a powerful tool in organic synthesis. Its utility stems from its strong Lewis acidic character and its role as a precursor to other functionalized organotin reagents. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of organic synthesis, including catalysis of esterification and polyurethane formation, and as a stabilizer for polyvinyl chloride (PVC).

Catalyst for Esterification Reactions

This compound is an effective Lewis acid catalyst for Fischer esterification reactions, facilitating the formation of esters from carboxylic acids and alcohols. Its catalytic activity is attributed to the tin center's ability to coordinate with the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

Application Note

This protocol details the esterification of benzoic acid with methanol, a representative example of an this compound-catalyzed esterification. The reaction proceeds under mild conditions with good yields. The catalyst can be used in relatively low concentrations and the work-up procedure is straightforward.

Experimental Protocol: Esterification of Benzoic Acid with Methanol

Materials:

-

Benzoic acid

-

Methanol (anhydrous)

-

This compound (BuSnCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (6.1 g, 50 mmol) and methanol (20 mL, 494 mmol).

-

Carefully add this compound (0.71 g, 2.5 mmol, 5 mol%) to the stirred solution.

-

Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 50 mL of water.

-

Rinse the reaction flask with 40 mL of dichloromethane and add the rinsing to the separatory funnel.

-

Shake the funnel vigorously, venting frequently. Separate the organic layer.

-

Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution) and 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl benzoate.

-

The crude product can be purified by distillation to afford pure methyl benzoate.

Quantitative Data

| Reactant | Molar Equiv. | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzoic Acid | 1.0 | 5 | 4-6 | 65 | 85-95 |

| Methanol | ~10 | 5 | 4-6 | 65 | 85-95 |

Reaction Workflow

Catalyst for Polyurethane Synthesis

Organotin compounds, including this compound derivatives, are widely used as catalysts in the production of polyurethanes. They accelerate the reaction between polyols and isocyanates to form the urethane linkages. The choice of catalyst can influence the curing time and the final properties of the polyurethane foam.

Application Note

This protocol provides a general procedure for the preparation of a polyurethane foam using an organotin catalyst. While dibutyltin dilaurate (DBTDL) is more commonly cited, this compound can be used to generate the active catalytic species in situ. This procedure outlines the basic steps for combining the polyol and isocyanate components in the presence of the catalyst to produce a rigid foam.

Experimental Protocol: Polyurethane Foam Synthesis

Materials:

-

Polyether polyol (e.g., PPG diol, OH value ~400 mg KOH/g)

-

Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

-

This compound (or a derivative like dibutyltin dilaurate)

-

Surfactant (e.g., silicone-based)

-

Blowing agent (e.g., water, pentane)

-

Amine co-catalyst (optional, e.g., triethylenediamine)

-

Plastic cup or beaker

-

Mechanical stirrer

Procedure:

-

In a plastic cup, accurately weigh the polyether polyol, surfactant, blowing agent, and amine co-catalyst (if used).

-

Add the this compound catalyst to the polyol mixture and stir thoroughly with a mechanical stirrer for 30 seconds. The typical catalyst concentration is 0.1-0.5 parts per hundred parts of polyol (php).

-

In a separate container, weigh the required amount of diisocyanate.

-

Quickly add the diisocyanate to the polyol mixture and stir vigorously for 10-15 seconds until the components are well mixed.

-

Pour the reacting mixture into a mold and allow it to rise and cure. The foam will expand and solidify.

-

The foam can be demolded after it has cured sufficiently, typically within 30-60 minutes, but full curing may take up to 24 hours at room temperature.

Quantitative Data

| Component | Parts by Weight (pbw) |

| Polyether Polyol | 100 |

| Diisocyanate | Stoichiometric amount (based on NCO index) |

| This compound | 0.1 - 0.5 |

| Surfactant | 1.0 - 2.0 |

| Blowing Agent (Water) | 2.0 - 4.0 |

Polyurethane Formation Pathway

Stabilizer for Polyvinyl Chloride (PVC)

This compound is a key component in the formulation of heat stabilizers for PVC.[1] During the processing of PVC at high temperatures, the polymer can degrade, releasing hydrochloric acid (HCl) and leading to discoloration and loss of mechanical properties.[2] Organotin stabilizers, including those derived from this compound, act by scavenging the released HCl and replacing unstable chlorine atoms in the PVC chain with more stable groups.[2][3]

Application Note

This protocol describes the preparation of a stabilized PVC formulation and a method for evaluating its thermal stability. By incorporating this compound (often as part of a mixed-metal or organotin carboxylate/mercaptide stabilizer system) into the PVC resin, the processing window can be extended, and the durability of the final product can be enhanced.[4][5]

Experimental Protocol: PVC Stabilization and Testing

Materials:

-

PVC resin (suspension grade)

-

This compound-based stabilizer

-

Plasticizer (e.g., dioctyl phthalate - DOP) (for flexible PVC)

-

Lubricants (e.g., stearic acid, paraffin wax)

-

Two-roll mill or internal mixer

-

Hydraulic press

-

Oven or thermogravimetric analyzer (TGA)

-

Congo Red test apparatus (optional)

Procedure:

Part A: Preparation of Stabilized PVC Sheet

-

On a two-roll mill preheated to 160-180 °C, blend the PVC resin with the this compound-based stabilizer (typically 0.5-2.0 phr - parts per hundred resin), plasticizer (if making flexible PVC), and lubricants.

-

Mill the compound until a homogeneous sheet is formed (typically 5-10 minutes).

-

Remove the sheet from the mill and press it into a plaque of desired thickness using a hydraulic press at a temperature of 170-190 °C.

-

Allow the pressed plaque to cool to room temperature.

Part B: Evaluation of Thermal Stability

-

Static Thermal Stability (Oven Test):

-

Cut small samples from the prepared PVC plaque.

-

Place the samples in an oven at a constant temperature (e.g., 180 °C).

-

Observe the samples at regular intervals and record the time at which discoloration (yellowing, browning, blackening) occurs. A longer time to discoloration indicates better thermal stability.

-

-

Dynamic Thermal Stability (Congo Red Test):

-

Place a small piece of the stabilized PVC in a test tube.

-

Insert a strip of Congo Red indicator paper into the top of the test tube without touching the PVC.

-

Heat the test tube in a constant temperature oil bath (e.g., 180 °C).

-